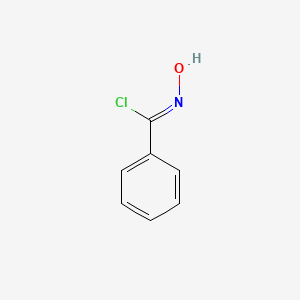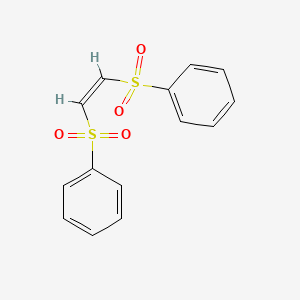
N-Hydroxybenzimidoyl chloride
Vue d'ensemble
Description
N-Hydroxybenzimidoyl chloride is a versatile organic compound known for its role in various chemical reactions, particularly in the field of organic synthesis. It is characterized by the presence of a hydroxy group attached to a benzimidoyl chloride moiety, making it a valuable intermediate in the synthesis of various functionalized compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Hydroxybenzimidoyl chloride can be synthesized through several methods. One common approach involves the reaction of aldoximes with sodium chloride and Oxone under ball-milling conditions. This method is solvent-free and environmentally friendly, providing high yields of the desired product . Another method involves the use of amides as additives to facilitate the rearrangement of hydroxyarylformimidoyl chloride to diarylurea derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of mechanochemical techniques, such as ball-milling, is gaining popularity due to its efficiency and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxybenzimidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form N-hydroxybenzimidoyl radicals.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It participates in substitution reactions, particularly nucleophilic substitutions, to form various functionalized derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium chloride, Oxone, and various amides. Reaction conditions often involve mild temperatures and the use of photoredox catalysis to facilitate the desired transformations .
Major Products Formed
Major products formed from reactions involving this compound include diarylurea derivatives, fluoroalkylated compounds, and various functionalized heteroarenes .
Applications De Recherche Scientifique
N-Hydroxybenzimidoyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-Hydroxybenzimidoyl chloride involves the formation of reactive intermediates, such as radicals and anions, through the cleavage of the N-O bond. These intermediates can then participate in various chemical transformations, including decarboxylative alkylation and fluoroalkylation reactions . The presence of a good leaving group, such as chlorine, facilitates these reactions by stabilizing the intermediates and promoting the desired transformations .
Comparaison Avec Des Composés Similaires
N-Hydroxybenzimidoyl chloride can be compared with other similar compounds, such as N-hydroxyphthalimide and N-hydroxybenzotriazole. While these compounds also serve as intermediates in organic synthesis, this compound is unique due to its ability to generate fluoroalkyl radicals under mild conditions . This makes it particularly valuable in the synthesis of fluoroalkylated compounds, which are important in pharmaceuticals and agrochemicals .
List of Similar Compounds
- N-Hydroxyphthalimide
- N-Hydroxybenzotriazole
- N-Hydroxybenzimidazole
Propriétés
IUPAC Name |
(Z)-N-hydroxybenzenecarboximidoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-7(9-10)6-4-2-1-3-5-6/h1-5,10H/b9-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHKODORJRRYBU-CLFYSBASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/O)/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
698-16-8 | |
| Record name | alpha-chlorobenzaldoxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of N-Hydroxybenzimidoyl chloride in organic synthesis?
A1: this compound is a versatile precursor to nitrile oxides, highly reactive intermediates widely employed in the synthesis of heterocycles. Specifically, it is utilized in [3+2] cycloaddition reactions with various dipolarophiles like alkynes and enamino carbonyl compounds to construct isoxazoles. [, , ]
Q2: Can you describe the reaction mechanism of this compound with alkynes in the presence of a catalyst?
A2: While this compound can react with alkynes under thermal conditions, the reactions often lack regioselectivity. Employing a catalyst like [Cp*RuCl(cod)] enables a controlled [3+2] cycloaddition. The ruthenium catalyst likely coordinates with the alkyne, facilitating the cycloaddition with the in-situ generated nitrile oxide from this compound. This process favors the formation of 3,4-disubstituted isoxazoles with high regioselectivity. []
Q3: How is this compound utilized in the development of radiotracers?
A3: A significant application of this compound lies in developing fluorine-18 labeled radiotracers for Positron Emission Tomography (PET). The compound can be synthesized with a fluorine-18 labeled benzaldehyde moiety. This labeled this compound is then reacted with appropriate alkynes in the presence of [Cp*RuCl(cod)] catalyst to yield fluorine-18 labeled 3,4-diarylsubstituted isoxazoles. This approach was specifically used in synthesizing [18F]1b, a derivative of the COX-2 inhibitor valdecoxib. [, ]
Q4: Has this compound been used to synthesize other heterocycles besides isoxazoles?
A4: Yes, this compound is not limited to isoxazole synthesis. For instance, it reacts with polyfluorinated cyclohexa-2,5-dienones to generate fluorine-containing 1,4-dioxa-2-azaspiro[4.5]deca-2,6,9-trienes. These reactions showcase the compound's versatility in building diverse heterocyclic scaffolds. []
Q5: Are there any alternative synthetic routes for preparing the isoxazole scaffold that employ this compound?
A5: this compound can participate in cascade reactions to access complex isoxazole-containing structures. For example, it reacts with N-cyanomethylisoquinolinium chloride and various dipolarophiles like (E)-3-arylideneindolin-2-ones in a base-promoted double [3 + 2] cycloaddition. This cascade sequence affords novel spirocyclic isoxazolo[5,4-c]pyrrolo[2,1-a]isoquinolines with high diastereoselectivity, highlighting the potential for stereoselective synthesis. []
Q6: Can this compound be used to introduce functionalities other than the isoxazole ring?
A6: Indeed, this compound serves as a precursor for reagents beyond direct heterocycle formation. One example is its conversion to 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF). This reagent offers three reactive handles: vinyl, bromide, and sulfonyl fluoride, enabling its use in various transformations, including sulfur(VI) fluoride exchange (SuFEx) click chemistry reactions. []
Q7: Can you elaborate on the role of this compound esters in photoinduced fluoroalkylations?
A8: this compound esters have emerged as efficient precursors for generating fluoroalkyl radicals in photoredox reactions. This strategy bypasses the challenge of directly utilizing fluoroalkyl carboxylate anions due to their high oxidation potentials. These esters enable decarboxylative hydrofluoroalkylation and heteroarylation of unactivated olefins under mild conditions. DFT calculations suggest a mechanism involving fluorocarbon radical intermediates, contrasting other redox-active esters that proceed through nitrogen radical pathways. []
Q8: What are the advantages of using this compound esters in decarboxylative borylation reactions?
A9: this compound esters facilitate the generation of both aryl and alkyl radicals, including challenging α-CF3 substituted substrates. These radicals readily undergo borylation reactions under mild photoinduced conditions to produce various aliphatic and aromatic boronic esters. This method offers a general and efficient strategy for accessing valuable boronate building blocks. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Benzo[1,3]dioxol-5-YL-isoxazol-5-YL)-methanol](/img/structure/B1276500.png)






![5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1276520.png)
![1-bromo-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1276523.png)




